molecular formula C36H17F12NO4S2 B3067554 2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene CAS No. 1242421-77-7

2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene

Cat. No.: B3067554
CAS No.: 1242421-77-7
M. Wt: 819.6 g/mol
InChI Key: DFXCMPXSCANWFA-UHFFFAOYSA-N
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Description

2,2’-[Iminobis(sulfonyl)]-3,3’-bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthalene is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Iminobis(sulfonyl)]-3,3’-bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthalene typically involves multi-step organic reactions. One common approach is the condensation of naphthalene derivatives with sulfonyl chloride and trifluoromethyl-substituted aromatic compounds under controlled conditions. The reaction may require the use of catalysts, such as Lewis acids, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product. Industrial methods focus on cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Iminobis(sulfonyl)]-3,3’-bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms.

Scientific Research Applications

2,2’-[Iminobis(sulfonyl)]-3,3’-bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthalene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s properties may be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-[Iminobis(sulfonyl)]-3,3’-bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthalene involves its interaction with molecular targets through various pathways. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Iminobis(sulfonyl)]-3,3’-bis[phenyl]-1,1’-binaphthalene
  • 2,2’-[Iminobis(sulfonyl)]-3,3’-bis[4-methylphenyl]-1,1’-binaphthalene
  • 2,2’-[Iminobis(sulfonyl)]-3,3’-bis[4-chlorophenyl]-1,1’-binaphthalene

Uniqueness

Compared to similar compounds, 2,2’-[Iminobis(sulfonyl)]-3,3’-bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthalene stands out due to the presence of trifluoromethyl groups, which enhance its chemical stability, lipophilicity, and ability to participate in unique chemical reactions. These properties make it particularly valuable in applications requiring robust and versatile compounds.

Properties

IUPAC Name

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H17F12NO4S2/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(32(30)55(52,53)49-54(50,51)31(27)29)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16,49H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXCMPXSCANWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)S(=O)(=O)NS3(=O)=O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H17F12NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

819.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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